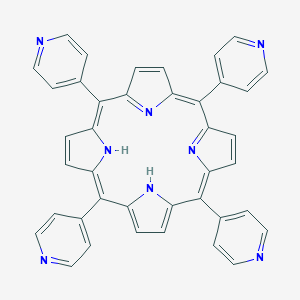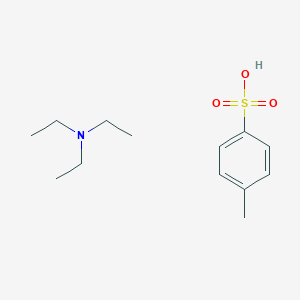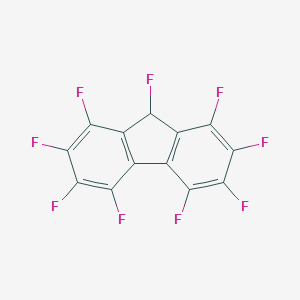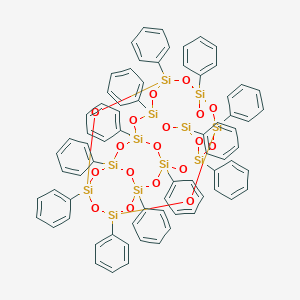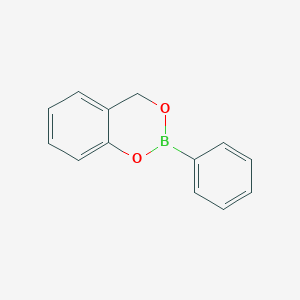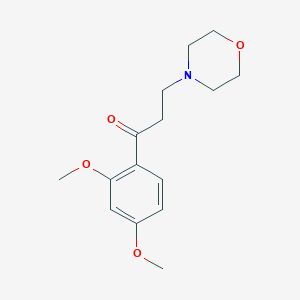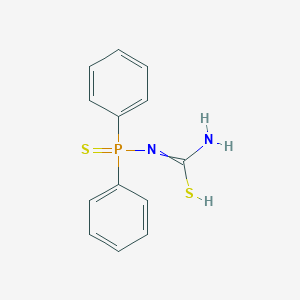
Urea, 1-(diphenylphosphinothioyl)-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(diphenylphosphinothioyl)-2-thio- is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is a derivative of urea and is commonly known as DPTU. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone. The unique chemical structure of DPTU has made it a popular choice for various scientific studies, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of DPTU is not well understood. However, studies have suggested that DPTU may act as a nucleophile, attacking electrophilic centers in various reactions. DPTU has also been shown to form stable complexes with various metals, which may contribute to its biological and catalytic properties.
生化学的および生理学的効果
DPTU has been studied for its biochemical and physiological effects. Studies have shown that DPTU can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DPTU has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
DPTU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a reagent in various reactions. DPTU is also soluble in organic solvents, which makes it easier to handle and use in various experiments. However, one of the limitations of DPTU is its toxicity. DPTU has been shown to be toxic to various cell lines, which may limit its potential applications in biological studies.
将来の方向性
There are several future directions for the study of DPTU. One of the areas that require further investigation is the mechanism of action of DPTU. Understanding the mechanism of action of DPTU may help in the development of new therapeutic agents. Another area that requires further investigation is the potential applications of DPTU in catalysis. DPTU has been shown to form stable complexes with various metals, which may have potential applications in catalytic reactions. Additionally, further studies are needed to investigate the potential applications of DPTU in the field of materials science. DPTU may have potential applications in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, DPTU is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. The synthesis of DPTU involves the reaction of urea with DPDTA in the presence of a catalyst. DPTU has been extensively studied for its various scientific research applications, including its use as a ligand in coordination chemistry and as a reagent in organic synthesis. The mechanism of action of DPTU is not well understood, but studies have suggested that it may act as a nucleophile and form stable complexes with various metals. DPTU has several advantages for lab experiments, including its stability and solubility in organic solvents. However, its toxicity may limit its potential applications in biological studies. There are several future directions for the study of DPTU, including investigating its mechanism of action, potential applications in catalysis, and materials science.
合成法
The synthesis of DPTU involves the reaction of urea with diphenylphosphorodithioic acid (DPDTA) in the presence of a catalyst such as triethylamine. The reaction results in the formation of DPTU as a white crystalline solid. The purity of DPTU can be improved by recrystallization using a suitable solvent.
科学的研究の応用
DPTU has been extensively studied for its various scientific research applications. One of the most significant applications of DPTU is its use as a ligand in coordination chemistry. DPTU has been used to synthesize various metal complexes, which have been studied for their biological and catalytic properties. DPTU has also been used as a reagent in organic synthesis, where it has been shown to be an effective reagent for the synthesis of thioethers and thioesters.
特性
CAS番号 |
16523-57-2 |
|---|---|
製品名 |
Urea, 1-(diphenylphosphinothioyl)-2-thio- |
分子式 |
C13H13N2PS2 |
分子量 |
292.4 g/mol |
IUPAC名 |
diphenylphosphinothioylthiourea |
InChI |
InChI=1S/C13H13N2PS2/c14-13(17)15-16(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,14,15,17,18) |
InChIキー |
LMXVQMZACCIANE-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C(N)S |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NC(=S)N |
正規SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C(N)S |
同義語 |
1-(Diphenylphosphinothioyl)thiourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



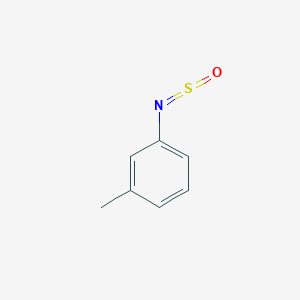
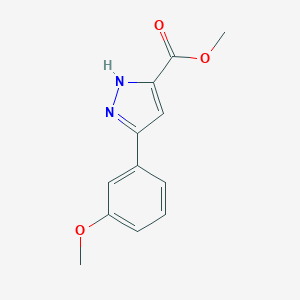
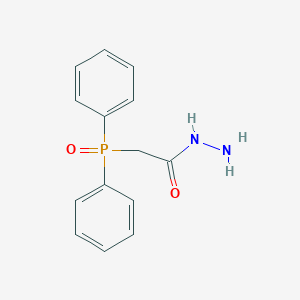
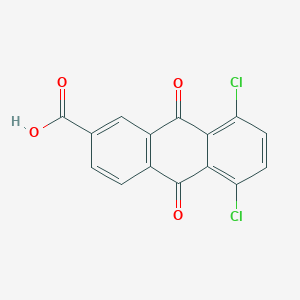
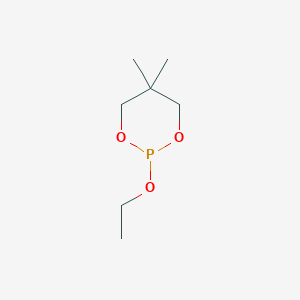
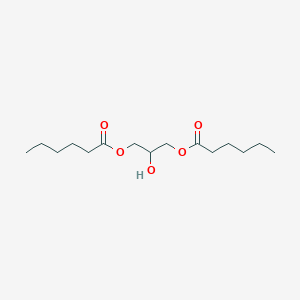
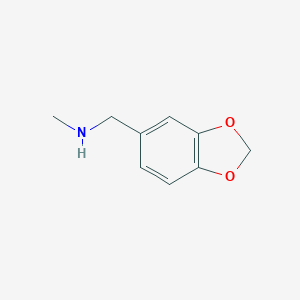
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
